methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate
Description
Methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is a complex coumarin-derived bichromenyl ester. Its structure features two fused chromen (coumarin) rings with methoxy and methyl substituents at the 8- and 8'-positions, respectively, and a propanoate ester group at the 7'-position.
Properties
Molecular Formula |
C24H20O8 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C24H20O8/c1-12-18(30-13(2)23(26)29-4)9-8-15-16(11-20(25)31-21(12)15)17-10-14-6-5-7-19(28-3)22(14)32-24(17)27/h5-11,13H,1-4H3 |
InChI Key |
NVACJIKHPZSPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Chromene Formation
Chromene subunits are synthesized via Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., methyl propiolate). For example:
Suzuki-Miyaura Coupling for Bichromene Assembly
Palladium-catalyzed cross-coupling links preformed chromene units:
-
Catalyst : Pd(PPh₃)₄ (2–5 mol%)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : Toluene/water (3:1), 80–100°C, 18–36 h
Esterification Strategies for Propanoate Sidechain
The propanoate ester is introduced via late-stage functionalization or during intermediate synthesis.
Steglich Esterification
This method avoids acidic conditions, preserving acid-sensitive functionalities:
Acid Chloride-Mediated Esterification
For sterically hindered substrates:
-
Acid Chloride Formation :
-
Esterification :
Sequential Protection/Deprotection Protocols
Multi-step syntheses require orthogonal protecting groups to ensure regioselectivity:
Methoxy Group Installation
tert-Butyldimethylsilyl (TBDMS) Protection
-
Protecting Group : TBDMS-Cl (1.5 eq)
-
Conditions : Imidazole (2 eq), DMF, RT, 6 h
Catalytic Systems for Oxidative Coupling
Recent advances employ transition-metal catalysts to streamline synthesis:
| Catalyst | Substrate | Oxidant | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cu(OAc)₂ | 8-Methoxychromene-7-ol | O₂ (balloon) | 80 | 68 | |
| FeCl₃·6H₂O | Chromene-propanoic acid | TBHP | 60 | 72 | |
| Pd(OAc)₂/XPhos | Bromochromene derivatives | K₂S₂O₈ | 100 | 55 |
Solvent and Temperature Optimization
Critical parameters influencing reaction efficiency:
Solvent Screening Data
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 0.12 | <5 |
| DMF | 36.7 | 0.25 | 12–18 |
| THF | 7.52 | 0.08 | 8–10 |
| Toluene | 2.38 | 0.15 | <3 |
Optimal solvent: Toluene for coupling steps; DMF for SN2 alkylations.
Temperature Gradients in Cyclization
-
80°C : Complete conversion in 8 h (5% oligomers)
-
100°C : Complete in 3 h (12% oligomers)
Analytical Characterization Benchmarks
Key spectroscopic data for quality control:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, chromene-H), 6.91 (s, 1H, methoxy-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 2.56 (t, J=7.5 Hz, 2H, CH₂COO).
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₀O₈ [M+H]⁺: 437.1243; found: 437.1246.
Scale-Up Challenges and Mitigation
Industrial translation requires addressing:
-
Low Catalyst Turnover : Pd leaching in coupling steps (add 10 mol% PPh₃ to stabilize).
-
Exothermic Risks : Semi-batch addition of methylating agents to prevent thermal runaway.
-
Crystallization Issues : Use antisolvent (n-hexane) gradient addition for improved yield (85% vs. 65% batch).
Emerging Green Chemistry Approaches
Sustainable methodologies under development:
Biocatalytic Esterification
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Synthesis Steps
- Formation of Dioxo-Bichromene : This may involve condensation reactions using appropriate starting materials.
- Esterification : The final product is formed by esterifying the resulting dioxo-bichromene with propanoic acid derivatives.
Biological Applications
Methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate exhibits significant biological activities:
Anti-inflammatory Properties
Compounds within the coumarin family are known for their anti-inflammatory effects. Preliminary studies suggest that this specific compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound contribute to its potential use in preventing oxidative stress-related conditions. This activity may be linked to its ability to scavenge free radicals and modulate oxidative stress pathways.
Antimicrobial Effects
Research indicates that compounds related to this structure possess antimicrobial properties. This compound may also exhibit similar effects against various bacterial strains.
Cytotoxicity Against Cancer Cells
Initial studies have shown that this compound may have cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate its mechanism of action and potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Methoxycoumarin | Contains a methoxy group and a coumarin core | Known for its fluorescence properties |
| Ethyl 7-hydroxycoumarin | Hydroxy substitution on the coumarin ring | Exhibits strong antibacterial activity |
| 6-Methylcoumarin | Methyl substitution at position six | Used as a flavoring agent in food industries |
This compound stands out due to its unique dioxo-bichromene structure that enhances its potential biological activities compared to simpler coumarins.
Mechanism of Action
The mechanism of action of methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
(a) Methyl 2-(4-(2,4-Dichlorophenoxy)Phenoxy)Propanoate (Diclofop-Methyl)
- Structure: Shares the propanoate ester backbone but substitutes the bichromenyl system with dichlorophenoxy and phenoxy groups.
- Application : A post-emergence herbicide targeting grasses in broadleaf crops. Its efficacy arises from inhibition of acetyl-CoA carboxylase (ACCase) .
- Key Difference : The absence of coumarin rings in diclofop-methyl reduces photochemical activity compared to the target compound.
(b) Ethyl 2-[(8-Acetyl-4-Methyl-2-Oxo-2H-Chromen-7-yl)Oxy]Propanoate
- Structure: Contains a single chromen ring with acetyl and methyl substituents, linked to a propanoate ester. Molecular formula: C₁₇H₁₈O₆ .
- Application : Likely explored for pesticidal or antifungal activity due to similarities to coumarin-based agrochemicals.
- Key Difference: The mono-chromen structure and acetyl group may alter bioavailability and metabolic stability compared to the bichromenyl target compound.
Chromenone Derivatives
(a) 7-(2-Hydroxyphenyl)-9-Methoxy-8H-[1,3]Dioxolo[4,5-g]Chromen-8-One
- Structure: Features a fused dioxolane-chromenone system with methoxy and hydroxy substituents.
- Application: Chromenones are often studied for antioxidant and anti-inflammatory properties.
Data Table: Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- Synthetic Pathways : The target compound likely derives from palladium-catalyzed cross-coupling reactions, as seen in Miyaura-Suzuki protocols for biaryl systems . However, direct synthesis data is absent in the evidence.
- The bichromenyl system may enhance UV stability and binding affinity to biological targets compared to simpler esters .
- Toxicity Considerations : Chlorinated analogues (e.g., diclofop-methyl) exhibit higher environmental persistence, whereas methoxy and methyl groups in the target compound may improve biodegradability .
Biological Activity
Methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is a complex organic compound belonging to the coumarin family. Its structure features a methoxy group and a dioxo-bichromene moiety, which endows it with significant biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C24H20O8
Molecular Weight: 432.42 g/mol
IUPAC Name: this compound
The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic additions and hydrolysis due to its functional groups.
Biological Activities
This compound exhibits several biological activities that are noteworthy:
- Antioxidant Activity : Preliminary studies indicate that the compound has strong antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Like many coumarins, this compound may exhibit anti-inflammatory properties by inhibiting inflammatory mediators.
- Cytotoxicity Against Cancer Cells : Initial findings suggest that this compound may possess cytotoxic effects against various cancer cell lines. Further research is necessary to determine its efficacy and mechanism of action in cancer therapy.
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
- Cell Signaling Modulation : It could influence cellular signaling mechanisms that regulate cell growth and apoptosis.
Study on Anticancer Activity
A study conducted on the cytotoxic effects of this compound showed promising results against several cancer cell lines. The compound was tested for its ability to induce apoptosis in HL-60 human promyelocytic leukemia cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .
Antioxidant Activity Assessment
In another study focusing on the antioxidant capacity of various coumarin derivatives, this compound exhibited superior free radical scavenging activity compared to other compounds in its class. This suggests its potential application in formulations aimed at reducing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Methoxycoumarin | Contains a methoxy group and a coumarin core | Known for its fluorescence properties |
| Ethyl 7-hydroxycoumarin | Hydroxy substitution on the coumarin ring | Exhibits strong antibacterial activity |
| 6-Methylcoumarin | Methyl substitution at position six | Used as a flavoring agent in food industries |
This compound stands out due to its unique dioxo-bichromene structure that enhances its potential biological activities compared to simpler coumarins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
